Chromazone red
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Overview
Description
Chromazone red is a thermochromic pigment that changes color with temperature variations. It is based on a combination of leuco dyes, color developers, and melt materials. This compound is known for its reversible color-changing properties, making it useful in various applications such as security, brand protection, novelty promotional products, and toys .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chromazone red is synthesized by mixing leuco dyes with color developers and a series of fatty acids, esters, and alcohols that each have a defined melting point. The mixture is then microencapsulated to create free-flowing powders or aqueous slurries .
Industrial Production Methods
In industrial settings, this compound is produced by combining the leuco dyes with color developers and melt materials under controlled conditions. The mixture is then processed to form microencapsulated pigments that can be used in various formulations, including aqueous, non-aqueous, and UV curing formulations .
Chemical Reactions Analysis
Types of Reactions
Chromazone red undergoes several types of chemical reactions, including:
Oxidation: The leuco dyes in this compound can be oxidized to form colored compounds.
Reduction: The colored compounds can be reduced back to their leuco dye form, resulting in a color change.
Substitution: Various substituents can be introduced to modify the color properties of this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired color change .
Major Products Formed
The major products formed from these reactions are the colored and colorless forms of this compound, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chromazone red has a wide range of scientific research applications, including:
Chemistry: Used as a temperature indicator in various chemical processes.
Biology: Employed in bioimaging and as a marker for temperature-sensitive biological experiments.
Medicine: Utilized in medical diagnostics to monitor temperature changes in biological samples.
Mechanism of Action
The mechanism of action of Chromazone red involves the reversible color change of leuco dyes. When heated, the leuco dyes undergo a structural change that results in a colorless form. Upon cooling, the dyes revert to their original colored form. This reversible process is facilitated by the microencapsulation of the dyes, which protects them from external factors and ensures consistent performance .
Comparison with Similar Compounds
Chromazone red can be compared with other thermochromic pigments such as:
Kromagen: A permanent thermochromic pigment that changes color at higher temperatures.
Liquid Crystals: More sensitive to temperature changes but less robust and more expensive than leuco dyes.
This compound is unique due to its reversible color-changing properties, wide range of activation temperatures, and suitability for various formulations. It is also more cost-effective and robust compared to liquid crystals .
Properties
Molecular Formula |
C17H10N2Na2O9S2 |
---|---|
Molecular Weight |
496.4 g/mol |
IUPAC Name |
disodium;7-[(4-formylphenyl)diazenyl]-1,8-dihydroxynaphthalene-2,6-disulfonate |
InChI |
InChI=1S/C17H12N2O9S2.2Na/c20-8-9-1-4-11(5-2-9)18-19-15-13(30(26,27)28)7-10-3-6-12(29(23,24)25)16(21)14(10)17(15)22;;/h1-8,21-22H,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2 |
InChI Key |
VURGGKLPICPXJL-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1C=O)N=NC2=C(C=C3C=CC(=C(C3=C2O)O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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